5-Chloro-4-trifluoromethyl-pyridin-2-OL - 109919-31-5

5-Chloro-4-trifluoromethyl-pyridin-2-OL

Catalog Number: EVT-1215955
CAS Number: 109919-31-5
Molecular Formula: C6H3ClF3NO
Molecular Weight: 197.54 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
    • BMS-903452: A GPR119 agonist for type 2 diabetes [].
    • ML267: A bacterial PPTase inhibitor with antibacterial activity [].
    • PQR309 (Bimiralisib): A pan-class I PI3K/mTOR inhibitor for oncology [].
    • F 13640: A 5-HT1A receptor agonist for neuropathic pain [].
    • CCT245737: A CHK1 inhibitor as a potentiator of DNA damaging chemotherapy [].
    • Mavatrep: A TRPV1 antagonist for the treatment of pain [].
    • MK-0364 (Taranabant): A cannabinoid-1 receptor inverse agonist for obesity treatment [, ].
  • Herbicides: The 5-chloro-4-(trifluoromethyl)phenoxy moiety is found in herbicides like acifluorfen and AKH-7088, targeting broadleaf weeds [, , , ].

(S)-4-(tert-Butyl)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydrooxazole

  • Relevance: (S)-4-(tert-Butyl)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydrooxazole shares a core structure with 5-chloro-4-trifluoromethyl-pyridin-2-ol, notably the 4-(trifluoromethyl)pyridin-2-yl moiety. The key difference lies in the presence of a dihydrooxazole ring in (S)-5-CF3-pyrox-tBu, replacing the hydroxyl group and chlorine atom found in 5-chloro-4-trifluoromethyl-pyridin-2-ol. []

2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide

  • Compound Description: This compound displays potent inhibitory action against NF-κB and AP-1-mediated gene expression. These transcription factors are central to regulating the expression of various proinflammatory proteins and cytokines, making them attractive targets for drug development. Studies have shown the compound's efficacy in inhibiting IL-2 and IL-8 levels in cells and demonstrating activity in animal models of inflammation and immunosuppression. []

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl) -amino]-methyl}piperidin-1-yl]-methadone (F 13640)

  • Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine1A (5-HT1A) receptor agonist. It produces central analgesia by engaging the neuroadaptive mechanisms of inverse tolerance and cooperation. In rat models of trigeminal neuropathic pain, continuous administration of F 13640 effectively attenuates allodynia-like behavior, demonstrating a sustained analgesic effect without developing tolerance, unlike morphine. Notably, its antiallodynic effect appears to be enhanced over time and in conjunction with nociceptive stimulation. [, ]
  • Relevance: Although structurally distinct from 5-chloro-4-trifluoromethyl-pyridin-2-ol, F 13640 is grouped alongside based on its shared activity as a 5-HT1A receptor agonist. This association highlights a potential pharmacological connection despite the structural differences. [, ]

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)

  • Compound Description: PQR309, also known as bimiralisib, acts as a potent pan-class I PI3K inhibitor, additionally targeting mTOR kinase at elevated concentrations. Exhibiting no off-target interactions with a wide range of protein kinases, enzymes, and receptor ligands, PQR309 has a favorable safety profile. Its oral bioavailability, ability to cross the blood-brain barrier, and efficacy in inhibiting tumor cell proliferation in vitro and in vivo led to its development as a clinical candidate for various cancers, including brain tumors. []
  • Relevance: PQR309 shares a core structure with 5-chloro-4-trifluoromethyl-pyridin-2-ol, featuring the 4-(trifluoromethyl)pyridin-2-yl moiety. The distinction lies in the substituents at the 2- and 5- positions of the pyridine ring. In PQR309, these positions are occupied by an amine group and a 4,6-dimorpholino-1,3,5-triazin-2-yl group, respectively, while in 5-chloro-4-trifluoromethyl-pyridin-2-ol, a hydroxyl group and a chlorine atom take their place. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: MMV665807 exhibits potent bactericidal activity against Staphylococcus aureus biofilms, surpassing the efficacy of conventional antibiotics. Notably, this compound demonstrates a favorable bactericidal profile even against methicillin-resistant S. aureus (MRSA). []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 acts as a highly potent and selective PI3Kα inhibitor. It displays exceptional potency against PI3Kα compared to other class I PI3K isoforms, demonstrating significant selectivity. Kinome profiling confirms its high selectivity towards PI3Kα, with minimal activity against other kinases. Oral administration of CYH33 effectively inhibits tumor growth in vivo, specifically in ovarian cancer xenograft models, accompanied by decreased AKT phosphorylation in tumor tissue. []
  • Relevance: CYH33 and 5-chloro-4-trifluoromethyl-pyridin-2-ol share the 4-(trifluoromethyl)pyridin-2-yl structural motif. The difference lies in the substituent at the 2-position of the pyridine ring. In CYH33, this position is occupied by a carbamate group, while in 5-chloro-4-trifluoromethyl-pyridin-2-ol, it's a hydroxyl group. Furthermore, CYH33 possesses a more complex structure featuring a pyrrolo[2,1-f][1,2,4]triazine scaffold linked to the pyridine ring, a feature absent in 5-chloro-4-trifluoromethyl-pyridin-2-ol. []

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

    (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)

    • Compound Description: CCT245737 is a potent and selective oral CHK1 inhibitor. This preclinical development candidate exhibits in vivo efficacy as both a potentiator of DNA-damaging chemotherapy and as a single agent. As a highly selective ATP-competitive inhibitor of CHK1, CCT245737 has been optimized for both CHK1 potency and mitigated off-target hERG ion channel inhibition, resulting in a compound with a favorable profile for clinical development. []

    trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)

    • Compound Description: Mavatrep functions as a potent TRPV1 antagonist. This compound exhibits significant efficacy in blocking capsaicin-induced Ca2+ influx in cells expressing recombinant human TRPV1 channels. Moreover, Mavatrep demonstrates full efficacy in both complete Freund's adjuvant- and carrageenan-induced thermal hypersensitivity models, indicating its potential as a therapeutic agent for pain management. []

    N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364, Taranabant)

    • Compound Description: MK-0364, also known as Taranabant, is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. This compound effectively inhibits food intake and induces weight loss in rodent models of obesity. [, , ]
    • Relevance: MK-0364 incorporates the 5-(trifluoromethyl)pyridin-2-yl moiety found in 5-chloro-4-trifluoromethyl-pyridin-2-ol, linked via an oxygen atom to the larger acyclic amide structure of MK-0364. The presence of this shared structural element suggests a potential for similar binding interactions with certain targets, despite the significant differences in their overall structures. [, , ]

    4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212)

    • Compound Description: JNJ17203212 is a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. In preclinical studies using guinea pig models, JNJ17203212 effectively attenuated both capsaicin-evoked and citric acid-induced coughs. This pharmacological activity, coupled with its favorable pharmacokinetic profile, supports its potential as a treatment for cough. []

    5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

    • Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing a twisted conformation for the 1,3-thiazolidine ring and a dihedral angle of 46.5° between the 1H-pyrrole and the attached phenyl rings in the indole system. It also forms a 3D network through N—H⋯O hydrogen bonds. []

    5-Chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol

    • Compound Description: This compound was successfully synthesized via a Pd-catalyzed arylation reaction using benzylated clioquinol and oxazolo[4,5-b]pyridine, followed by debenzylation with boron trichloride. []

    2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

    • Compound Description: T2384 is a PPARγ partial agonist that exhibits a concentration-dependent biochemical activity profile. Studies have shown that it binds to PPARγ in two distinct orthosteric binding modes, potentially contributing to its unique activity profile. Additionally, T2384 has been observed to bind to an allosteric site on PPARγ. []

    Properties

    CAS Number

    109919-31-5

    Product Name

    5-Chloro-4-trifluoromethyl-pyridin-2-OL

    IUPAC Name

    5-chloro-4-(trifluoromethyl)-1H-pyridin-2-one

    Molecular Formula

    C6H3ClF3NO

    Molecular Weight

    197.54 g/mol

    InChI

    InChI=1S/C6H3ClF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12)

    InChI Key

    XLOATDJHBDFKQP-UHFFFAOYSA-N

    SMILES

    C1=C(C(=CNC1=O)Cl)C(F)(F)F

    Canonical SMILES

    C1=C(C(=CNC1=O)Cl)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.